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Compound of Interest

Compound Name: 1-Chloro-2,5-dimethylhexane

Cat. No.: B13186641 Get Quote

A detailed guide for researchers and drug development professionals on the spectroscopic

differentiation of 1-Chloro-2,5-dimethylhexane isomers. This report provides a comprehensive

comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, supplemented by detailed experimental protocols and visual aids to facilitate

unambiguous identification.

The structural isomers of 1-Chloro-2,5-dimethylhexane, which include 1-chloro-2,5-
dimethylhexane, 2-chloro-2,5-dimethylhexane, and 3-chloro-2,5-dimethylhexane, present a

challenge in their analytical differentiation due to their similar physical properties. However, a

meticulous comparative analysis of their spectroscopic signatures using ¹H NMR, ¹³C NMR, IR,

and MS techniques allows for their clear distinction. This guide presents a summary of the key

spectroscopic data for each isomer, outlines the methodologies for data acquisition, and

provides visual representations of the analytical workflow and fragmentation patterns to aid in

structural elucidation.

Isomers of 1-Chloro-2,5-dimethylhexane
The three positional isomers of 1-Chloro-2,5-dimethylhexane are:

1-chloro-2,5-dimethylhexane: The chlorine atom is attached to a primary carbon.

2-chloro-2,5-dimethylhexane: The chlorine atom is attached to a tertiary carbon.

3-chloro-2,5-dimethylhexane: The chlorine atom is attached to a secondary carbon.
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These structural differences give rise to unique spectroscopic characteristics that are detailed

in the following sections.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for the three isomers of 1-Chloro-2,5-dimethylhexane. Predicted values,

generated using established spectroscopic prediction software, are provided for isomers where

experimental data is not readily available.

Table 1: ¹H NMR Spectroscopic Data (Predicted, in CDCl₃
at 300 MHz)

Proton

1-chloro-2,5-

dimethylhexane

(Predicted)

2-chloro-2,5-

dimethylhexane

(Experimental)[1][2]

3-chloro-2,5-

dimethylhexane

(Predicted)

-CH₂Cl 3.45 (m, 2H) - -

-CHCl- - - 4.05 (m, 1H)

-CH(CH₃)₂ 1.70 (m, 1H) 1.65 (m, 1H) 1.85 (m, 1H)

-CH(CH₃)CH₂Cl 1.80 (m, 1H) - -

-CH₂- 1.20-1.60 (m, 4H) 1.50-1.80 (m, 4H) 1.40-1.70 (m, 4H)

-C(Cl)(CH₃)₂ - 1.55 (s, 6H) -

-CH(CH₃)₂ 0.90 (d, 6H) 0.92 (d, 6H) 0.95 (d, 6H)

-CH(CH₃)CH₂Cl 1.00 (d, 3H) - -

-CH(CH₃)CHCl- - - 1.05 (d, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted, in
CDCl₃)
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Carbon

1-chloro-2,5-

dimethylhexane

(Predicted)

2-chloro-2,5-

dimethylhexane

(Experimental)[1][2]

3-chloro-2,5-

dimethylhexane

(Predicted)

-CH₂Cl 48.5 - -

-C(Cl)(CH₃)₂ - 72.1 -

-CHCl- - - 65.2

-CH(CH₃)₂ 28.1 27.9 28.3

-CH(CH₃)CH₂Cl 35.2 - -

-CH₂- (adjacent to

CH(CH₃)₂)
39.0 38.8 39.2

-CH₂- (central) 25.1 24.9 25.3

-CH(CH₃)₂ (methyls) 22.5 22.6 22.7

-CH(CH₃)CH₂Cl

(methyl)
16.8 - -

-C(Cl)(CH₃)₂ (methyls) - 29.5 -

-CH(CH₃)CHCl-

(methyl)
- - 19.8

Table 3: Infrared (IR) Spectroscopic Data
Vibrational Mode

1-chloro-2,5-

dimethylhexane

2-chloro-2,5-

dimethylhexane[1]
3-chloro-2,5-

dimethylhexane

C-H stretch (sp³) 2850-3000 cm⁻¹ 2870-2960 cm⁻¹ 2860-2980 cm⁻¹

C-H bend (CH₃, CH₂) 1365-1470 cm⁻¹ 1365-1465 cm⁻¹ 1370-1475 cm⁻¹

C-Cl stretch 650-750 cm⁻¹ 600-700 cm⁻¹ 700-800 cm⁻¹

Table 4: Mass Spectrometry (MS) Data - Key Fragments
(m/z)
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Isomer
Molecular Ion

(M⁺)
[M-Cl]⁺ [M-C₄H₉]⁺

Other Key

Fragments

1-chloro-2,5-

dimethylhexane
148/150 113 91/93 57, 43

2-chloro-2,5-

dimethylhexane[

3]

148/150 (weak) 113 91/93 77, 57, 43

3-chloro-2,5-

dimethylhexane
148/150 113 91/93 69, 57, 43

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of the sample was dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: Standard proton spectra were acquired with a pulse width of 30-45

degrees, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Proton-decoupled carbon spectra were acquired with a pulse width of

30-45 degrees, a relaxation delay of 2-5 seconds, and a sufficient number of scans to

achieve an adequate signal-to-noise ratio (typically 1024 or more).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the neat liquid sample was placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean salt plates was acquired prior to the sample
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measurement.

Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

GC Conditions: A non-polar capillary column (e.g., DB-5ms) was used. The oven

temperature was programmed with an initial hold at a low temperature (e.g., 50 °C) followed

by a ramp to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.

MS Conditions: The electron energy was set to 70 eV. Mass spectra were recorded over a

mass-to-charge (m/z) range of 40-200.

Visualization of Analytical Logic and Fragmentation
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and

comparison of the 1-Chloro-2,5-dimethylhexane isomers.
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Caption: Workflow for the spectroscopic comparison of isomers.

Mass Spectrometry Fragmentation of 2-Chloro-2,5-
dimethylhexane
The mass spectrum of 2-chloro-2,5-dimethylhexane is characterized by specific fragmentation

pathways that are indicative of its structure. The following diagram illustrates the major

fragmentation routes.
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Caption: Key fragmentation pathways for 2-chloro-2,5-dimethylhexane.

In conclusion, the combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a

powerful toolkit for the unambiguous differentiation of 1-chloro-2,5-dimethylhexane isomers.

The distinct chemical shifts arising from the proximity of protons and carbons to the

electronegative chlorine atom, coupled with characteristic C-Cl stretching frequencies and

unique mass spectral fragmentation patterns, serve as reliable fingerprints for each isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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